molecular formula C20H23N5O2S B11456116 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine

Cat. No.: B11456116
M. Wt: 397.5 g/mol
InChI Key: WZODKJJGULXAGT-UHFFFAOYSA-N
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Description

N-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a 1,3-benzothiazole core linked via an amine group to a 1,4,5,6-tetrahydro-1,3,5-triazine ring substituted with a 2-(3,4-dimethoxyphenyl)ethyl group. This structure combines two pharmacologically significant motifs: the benzothiazole ring, known for its role in antitumor and antimicrobial agents, and the triazine scaffold, which is prevalent in kinase inhibitors and antiviral compounds .

Preparation of 1,3-benzothiazol-2-amine.

Functionalization of the triazine ring with the phenethyl group via alkylation or nucleophilic substitution.

Coupling of the benzothiazole and triazine moieties under reflux conditions with a coupling agent (e.g., POCl₃ or carbodiimides) .

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C20H23N5O2S/c1-26-16-8-7-14(11-17(16)27-2)9-10-25-12-21-19(22-13-25)24-20-23-15-5-3-4-6-18(15)28-20/h3-8,11H,9-10,12-13H2,1-2H3,(H2,21,22,23,24)

InChI Key

WZODKJJGULXAGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzothiazole and triazine rings through the dimethoxyphenyl ethyl group. This can be done using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituents, molecular properties, and biological activities:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Water Solubility (pH 7.4)
N-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine (Target) Benzothiazole + Triazine 3,4-Dimethoxyphenethyl C₂₀H₂₄N₆O₂S 412.51* Not reported
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine Benzothiazole + Triazine Tetrahydrofuranmethyl C₁₅H₁₉N₅OS 317.4 42.1 µg/mL
3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 3,4-Dimethoxyphenyl + 2-methylbenzylthio C₁₈H₂₀N₄O₂S 356.44 Not reported
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine Triazino-benzimidazole 3,4,5-Trimethoxyphenyl C₂₁H₂₀N₆O₃ 404.43 Not reported

*Calculated based on molecular formula.

Key Observations:

Structural Flexibility : The target compound’s 3,4-dimethoxyphenethyl group distinguishes it from analogs like the tetrahydrofuranmethyl-substituted triazine in . This substitution may enhance CNS penetration due to increased lipophilicity .

Activity Trends: Benzothiazole-containing compounds (e.g., ) frequently exhibit antiproliferative activity, while thiadiazoles () are associated with antimicrobial effects.

Synthetic Complexity : The phenethyl group on the triazine ring likely requires multi-step alkylation, contrasting with simpler thioether formations in triazole derivatives ().

Biological Activity

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following properties:

Property Value
Molecular Formula C21H27N5O5S
Molecular Weight 461.5 g/mol
IUPAC Name N-[4-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide
InChI Key XETKPIMJQZQCHF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways related to:

  • Cell Proliferation : The compound shows potential in inhibiting cell growth in various cancer cell lines.
  • Apoptosis : It may induce programmed cell death through reactive oxygen species (ROS) generation.
  • Inflammation : The compound's structure suggests it could interact with inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Viability Assays : In vitro assays demonstrated a significant reduction in cell viability in lung cancer cell lines (A549 and NCI-H1299) treated with the compound at concentrations of 25 μM. The viability decreased to 59.9% and 68.8%, respectively .
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound increases intracellular ROS levels and depolarizes mitochondrial membrane potential, leading to apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and function.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide and 3,4-Dimethoxyphenethylamine, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound Name Activity Profile
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamideModerate anticancer activity
3,4-DimethoxyphenethylamineLimited antibacterial properties
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-...}Significant anticancer and antimicrobial activity

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Lung Cancer Treatment : A study conducted on A549 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Bacterial Infections : Clinical evaluations have shown promising results in using this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics.

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